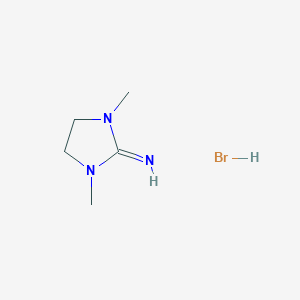
1,3-Dimethylimidazolidin-2-imine hydrobromide
Overview
Description
1,3-Dimethylimidazolidin-2-imine hydrobromide is a chemical compound with the molecular formula C5H10N2O. It is known for its strong polar properties and is widely used in various fields such as pharmaceuticals, organic synthesis, and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dimethylimidazolidin-2-imine hydrobromide can be synthesized through several methods. One common method involves the reaction of N,N-dimethylethyleneurea with hydrobromic acid under controlled temperature and pressure conditions . The reaction typically requires a catalyst to enhance the yield and purity of the final product.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactors and continuous flow processes. The use of advanced purification techniques such as distillation and crystallization ensures the high quality of the compound .
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethylimidazolidin-2-imine hydrobromide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding imidazolidinone derivatives.
Reduction: Reduction reactions can yield different imidazolidine compounds.
Substitution: It participates in nucleophilic substitution reactions, forming various substituted imidazolidine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and halides are commonly employed.
Major Products Formed
The major products formed from these reactions include various imidazolidine derivatives, which have applications in pharmaceuticals and organic synthesis .
Scientific Research Applications
1,3-Dimethylimidazolidin-2-imine hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis, promoting various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is explored for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of 1,3-Dimethylimidazolidin-2-imine hydrobromide involves its strong polar properties, which facilitate its interaction with various molecular targets. It acts as a promoter in chemical reactions by minimizing the formation of byproducts and accelerating the desired reaction pathways . The compound’s high dielectric constant and ability to solvate ions play a crucial role in its effectiveness .
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-2-imidazolidinone: Similar in structure but lacks the hydrobromide component.
N,N-Dimethylethyleneurea: Another imidazolidine derivative with similar properties.
Uniqueness
1,3-Dimethylimidazolidin-2-imine hydrobromide is unique due to its hydrobromide component, which enhances its solubility and reactivity in various chemical reactions. This makes it particularly valuable in applications requiring high reactivity and solubility .
Properties
IUPAC Name |
1,3-dimethylimidazolidin-2-imine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N3.BrH/c1-7-3-4-8(2)5(7)6;/h6H,3-4H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDWDXJNEZIGGOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C1=N)C.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-fluoro-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2383064.png)
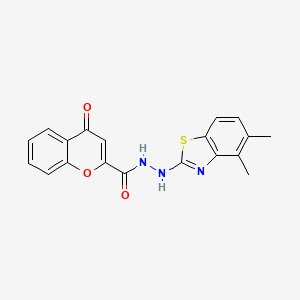
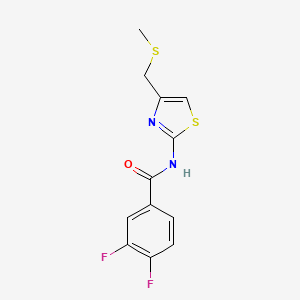
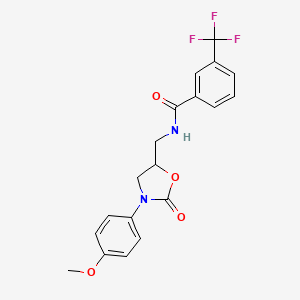
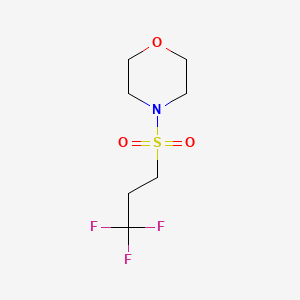
![Ethyl 5-aminobicyclo[3.2.2]nonane-1-carboxylate hydrochloride](/img/structure/B2383073.png)
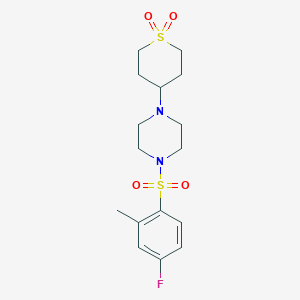
![2-chloro-N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-6-fluorobenzamide](/img/structure/B2383075.png)
![ethyl 6-methyl-4-{[(4-methylphenyl)methyl]sulfanyl}-2-oxo-1,2-dihydropyrimidine-5-carboxylate](/img/structure/B2383076.png)
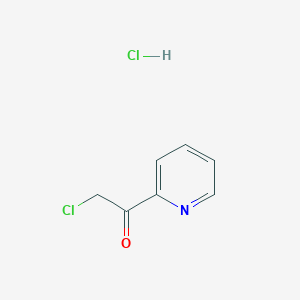
![2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2383079.png)
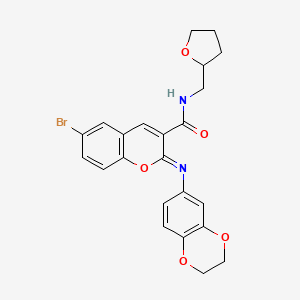
![2-((3-(4-(tert-butyl)phenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2383084.png)

